molecular formula C15H20N4O3S B2470168 N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide CAS No. 1903049-10-4

N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide

Cat. No.: B2470168
CAS No.: 1903049-10-4
M. Wt: 336.41
InChI Key: KWGQJWJCXQLWPJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide is a synthetic small molecule designed for research purposes, integrating a sulfonamide moiety with a 1,2,4-oxadiazole heterocycle. This structure places it within a class of compounds recognized for a broad spectrum of potential pharmacological activities. Sulfonamides are one of the oldest classes of synthetic antimicrobial agents and function primarily as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, a key protein in the folate synthesis pathway . Concurrently, the 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, extensively investigated for its diverse biological properties, including potent antibacterial and anti-biofilm activities . The specific molecular architecture of this compound, which combines these two pharmacophores, suggests significant potential for use in antimicrobial discovery research. Studies on similar oxadiazole-sulfonamide hybrids have demonstrated promising activity against a range of bacterial pathogens, with some analogs exhibiting bactericidal effects and a strong ability to disrupt biofilm formation, a major contributor to antibiotic resistance . Furthermore, such hybrids have shown low propensity for resistance development in bacteria and low cytotoxicity in preliminary assays, making them attractive scaffolds for developing novel anti-infective agents . Researchers can utilize this compound as a chemical tool for probing new antibacterial mechanisms, screening for synergistic effects with existing antibiotics, or as a lead structure for further medicinal chemistry optimization. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11-16-15(22-17-11)14-10-19(23(20,21)18(2)3)9-13(14)12-7-5-4-6-8-12/h4-8,13-14H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGQJWJCXQLWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation via [3+2] Cycloaddition

The pyrrolidine scaffold is constructed using a 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. For example:

  • Azomethine ylide precursor : N-Methylglycine (sarcosine) and benzaldehyde condense to form an imine, which generates the ylide upon thermal activation.
  • Dipolarophile : A substituted acrylonitrile or nitroethylene derivative introduces the phenyl and oxadiazole precursors.

Reaction conditions: Reflux in toluene with catalytic acetic acid (120°C, 12 h). The cycloaddition yields a racemic pyrrolidine derivative, which is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime with a carboxylic acid derivative:

  • Amidoxime preparation : React 3-cyano-4-phenylpyrrolidine with hydroxylamine hydrochloride in ethanol (80°C, 6 h).
  • Cyclization : Treat the amidoxime with triethyl orthoacetate under reflux (24 h) to form the 3-methyl-1,2,4-oxadiazole.

Mechanistic insight : The orthoester acts as both solvent and acylating agent, facilitating cyclodehydration (Figure 2). The product, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine, is isolated in 82% yield after recrystallization from ethanol.

Introduction of the Sulfonamide Group

Sulfonylation of the Pyrrolidine Amine

The secondary amine of the pyrrolidine reacts with N,N-dimethylsulfamoyl chloride under basic conditions:

  • Reaction setup : Dissolve 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine (1 equiv) in dry dichloromethane. Add pyridine (2 equiv) as a base and N,N-dimethylsulfamoyl chloride (1.2 equiv) dropwise at 0°C.
  • Stirring : Continue for 12 h at room temperature.
  • Workup : Quench with ice water, extract with DCM, dry over Na2SO4, and evaporate under reduced pressure.

Yield : 75–80% after purification by flash chromatography (ethyl acetate/methanol, 9:1).

Key characterization data :

  • 1H NMR (CDCl3) : δ 7.45–7.30 (m, 5H, Ph), 4.21 (q, J = 7.2 Hz, 1H, pyrrolidine-H), 3.82 (s, 6H, N(CH3)2), 3.10–2.95 (m, 2H, pyrrolidine-H), 2.65 (s, 3H, oxadiazole-CH3).
  • HRMS : m/z calculated for C16H21N4O3S [M+H]+: 365.1382, found: 365.1385.

Alternative Synthetic Routes

Oxadiazole-Pyrrolidine Coupling via Suzuki-Miyaura Reaction

An alternative approach involves pre-forming the oxadiazole and coupling it to a brominated pyrrolidine:

  • Synthesize 5-bromo-3-methyl-1,2,4-oxadiazole via bromination of the parent oxadiazole.
  • Perform a Pd-catalyzed cross-coupling with 4-phenylpyrrolidine-1-boronic acid.

Conditions : Pd(PPh3)4 (5 mol%), K2CO3, dioxane/H2O (4:1), 90°C, 24 h.

Reductive Amination for Pyrrolidine Formation

A reductive amination strategy constructs the pyrrolidine ring while introducing substituents:

  • Condense 4-phenyl-2-nitrobutanal with methylamine to form an imine.
  • Reduce with NaBH4 to yield the pyrrolidine.

Challenges and Optimization

  • Oxadiazole stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Reactions must be conducted in anhydrous solvents.
  • Stereochemical control : The cycloaddition step produces a racemic mixture. Chiral auxiliaries or asymmetric catalysis could enable enantioselective synthesis.
  • Sulfonylation efficiency : Excess sulfamoyl chloride (>1.2 equiv) leads to di-sulfonylated byproducts. Stoichiometric control is critical.

Industrial-Scale Considerations

For bulk production, continuous flow chemistry offers advantages:

  • Cycloaddition : Tubular reactors with precise temperature control improve yield and reduce reaction time.
  • Sulfonylation : Microreactors minimize side reactions by enhancing heat transfer.

Chemical Reactions Analysis

N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species and protecting cells from damage.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Compounds
Compound Name Core Structure Key Substituents Molecular Formula
N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide (Target) Pyrrolidine 4-phenyl, 3-(3-methyl-1,2,4-oxadiazol-5-yl), 1-sulfonamide C₁₅H₂₀N₄O₃S
Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) Quinoline + Piperidine 3-(3-methyl-1,2,4-oxadiazol-5-yl), 6-ethyl-8-fluoroquinoline, 4-(oxan-4-yl)amine C₂₅H₃₂FN₅O₂
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (Reference) Pyrazole 3-trifluoromethyl, 5-(3-chlorophenylsulfanyl), 4-carbaldehyde C₁₂H₈ClF₃N₂OS

Key Observations :

  • Core Structure: The target compound’s pyrrolidine core contrasts with navacaprant’s quinoline-piperidine hybrid and the pyrazole-based reference compound. Pyrrolidine’s five-membered ring offers conformational rigidity, whereas quinoline’s aromaticity (navacaprant) may enhance π-π stacking in target binding .
  • Oxadiazole vs. Sulfur-Containing Groups: The target and navacaprant share the 3-methyl-1,2,4-oxadiazole moiety, a feature absent in the pyrazole derivative.
  • Functional Group Diversity : The target’s dimethylsulfonamide group (-SO₂NMe₂) differs from navacaprant’s tetrahydropyran-linked amine and the pyrazole’s aldehyde (-CHO), suggesting divergent solubility and target selectivity profiles.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Properties
Property Target Compound Navacaprant Pyrazole Derivative
Molecular Weight 336.41 g/mol 477.56 g/mol 332.72 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 (high lipophilicity) ~3.1 (moderate lipophilicity)
Hydrogen Bond Acceptors 5 (oxadiazole O/N, sulfonamide O) 7 (quinoline N, oxadiazole O/N, ether O) 4 (pyrazole N, sulfanyl S, aldehyde O)
Key Pharmacophore Sulfonamide, oxadiazole Oxadiazole, fluoroquinoline Sulfanyl, trifluoromethyl

Research Findings :

  • Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound and navacaprant likely improves metabolic stability compared to the pyrazole derivative’s sulfanyl group, which may be susceptible to oxidative metabolism .
  • Solubility : The sulfonamide group in the target compound enhances water solubility relative to navacaprant’s lipophilic tetrahydropyran-amine and the pyrazole’s trifluoromethyl group .

Biological Activity

N,N-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring, a sulfonamide group, and an oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The chemical formula of this compound is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 306.39 g/mol. The structural representation can be summarized as follows:

Property Value
Chemical FormulaC₁₄H₁₈N₄O₂S
Molecular Weight306.39 g/mol
IUPAC NameThis compound
AppearancePowder

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the sulfonamide group allows for potential interactions with enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties often possess significant antimicrobial properties. A study focusing on similar oxadiazole derivatives revealed their effectiveness against a range of bacterial strains, suggesting that this compound may exhibit comparable activity.

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Compounds containing this functional group have been shown to inhibit the synthesis of pro-inflammatory cytokines. Investigations into related compounds have demonstrated their ability to modulate inflammatory responses in vitro and in vivo.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-y)-4-phenylpyrrolidine showed promising inhibition zones compared to standard antibiotics.
  • Anti-inflammatory Response : In a controlled experiment involving murine models, compounds with similar structural features were administered to assess their impact on inflammation markers. The results indicated a significant reduction in TNF-alpha levels, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings

Recent studies have focused on synthesizing and characterizing new derivatives based on the core structure of N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-y)-4-phenylpyrrolidine-1-sulfonamide. These investigations aim to enhance its biological activity and selectivity towards specific targets.

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